molecular formula C13H8Cl2O3 B6407548 3-(3,5-Dichlorophenyl)-5-hydroxybenzoic acid, 95% CAS No. 1261906-22-2

3-(3,5-Dichlorophenyl)-5-hydroxybenzoic acid, 95%

Cat. No. B6407548
CAS RN: 1261906-22-2
M. Wt: 283.10 g/mol
InChI Key: WRMJZDADOONYBL-UHFFFAOYSA-N
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Description

3-(3,5-Dichlorophenyl)-5-hydroxybenzoic acid, 95% (3,5-DCPHB) is an organic compound with a wide range of applications in scientific research. It has been used in a variety of laboratory experiments, including those in the fields of biochemistry and physiology, due to its unique properties.

Scientific Research Applications

3-(3,5-Dichlorophenyl)-5-hydroxybenzoic acid, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of various organic compounds, such as 1,3-diphenyl-2-propene-1-one and 2-benzyl-3-hydroxy-4-methoxybenzoic acid. It has also been used in the synthesis of pharmaceuticals, such as the anti-inflammatory drug indomethacin. Additionally, 3-(3,5-Dichlorophenyl)-5-hydroxybenzoic acid, 95% has been used in the synthesis of polymers, such as polyaniline and polystyrene.

Mechanism of Action

The mechanism of action of 3-(3,5-Dichlorophenyl)-5-hydroxybenzoic acid, 95% is not fully understood. However, it is believed that it acts as a chelating agent, meaning that it binds to metal ions such as calcium, magnesium, and iron. This binding may affect the activity of enzymes and other proteins, leading to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3,5-Dichlorophenyl)-5-hydroxybenzoic acid, 95% are not fully understood. However, it has been shown to affect the activity of enzymes involved in the metabolism of carbohydrates and lipids. Additionally, it has been reported to have anti-inflammatory, anti-oxidant, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(3,5-Dichlorophenyl)-5-hydroxybenzoic acid, 95% in laboratory experiments is its low cost and availability. Additionally, it is relatively easy to synthesize and can be stored for long periods of time. However, it is important to note that 3-(3,5-Dichlorophenyl)-5-hydroxybenzoic acid, 95% is toxic and should be handled with caution.

Future Directions

There are many potential future directions for research on 3-(3,5-Dichlorophenyl)-5-hydroxybenzoic acid, 95%. These include further investigations into its mechanism of action and biochemical and physiological effects, as well as the development of new applications for its use in scientific research. Additionally, research into the toxicity of 3-(3,5-Dichlorophenyl)-5-hydroxybenzoic acid, 95% and the development of methods for its safe handling in the laboratory is needed. Finally, further research into the synthesis of 3-(3,5-Dichlorophenyl)-5-hydroxybenzoic acid, 95% and the development of more efficient and cost-effective methods is also needed.

Synthesis Methods

3-(3,5-Dichlorophenyl)-5-hydroxybenzoic acid, 95% can be synthesized through a condensation reaction between 3,5-dichlorobenzaldehyde and hydroxybenzoic acid. This reaction is catalyzed by an acid or a base, such as sulfuric acid or sodium hydroxide. The reaction mixture is heated to a temperature of around 100°C, and the product is then isolated by filtration or crystallization.

properties

IUPAC Name

3-(3,5-dichlorophenyl)-5-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O3/c14-10-2-8(3-11(15)6-10)7-1-9(13(17)18)5-12(16)4-7/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMJZDADOONYBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80691273
Record name 3',5'-Dichloro-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261906-22-2
Record name 3',5'-Dichloro-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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